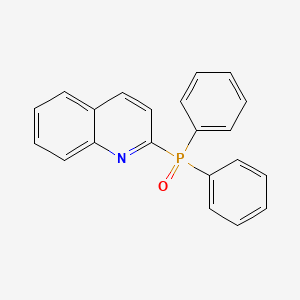
2-(Diphenylphosphoryl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry The structure of this compound consists of a quinoline ring system substituted with a diphenylphosphoryl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with diphenylphosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, diphenylphosphine-substituted quinolines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)quinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 2-(Diphenylphosphoryl)quinoline, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
Diphenylphosphine oxide: A related compound with a similar diphenylphosphoryl group but lacking the quinoline ring.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the diphenylphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.
Propiedades
Número CAS |
91239-45-1 |
|---|---|
Fórmula molecular |
C21H16NOP |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-diphenylphosphorylquinoline |
InChI |
InChI=1S/C21H16NOP/c23-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
Clave InChI |
SCWURGBJGRXNOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



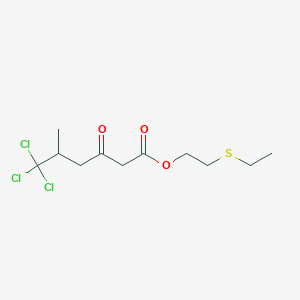
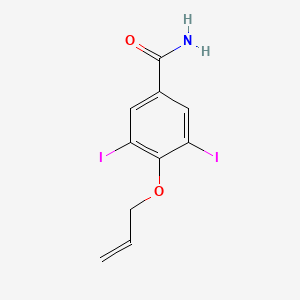
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)

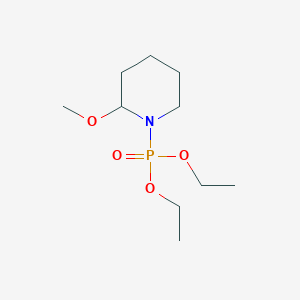
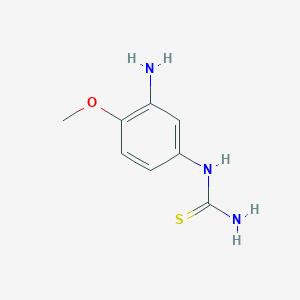

![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)

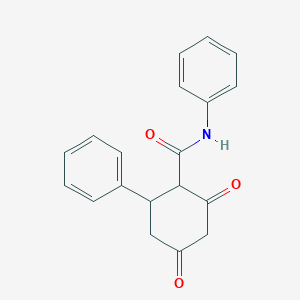
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
